(2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
This compound is a chalcone derivative featuring a benzoxazole heterocycle, a phenyl group, and a 2,4,5-trimethoxyphenyl moiety in a Z-configuration. Chalcones are α,β-unsaturated ketones known for diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The 2,4,5-trimethoxyphenyl group contributes electron-donating effects and steric bulk, influencing solubility and metabolic stability.
Properties
Molecular Formula |
C25H21NO5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H21NO5/c1-28-21-15-23(30-3)22(29-2)14-17(21)13-18(24(27)16-9-5-4-6-10-16)25-26-19-11-7-8-12-20(19)31-25/h4-15H,1-3H3/b18-13+ |
InChI Key |
MHWNMTWVHHVCKU-QGOAFFKASA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CC=CC=C4)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one , also known by its IUPAC name, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
- Molecular Formula : C25H21NO5
- Molecular Weight : 415.4 g/mol
- InChI Key : MHWNMTWVHHVCKU-QGOAFFKASA-N
- Canonical SMILES : COC1=CC(=C(C=C1C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4)OC)OC
Anticancer Activity
Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been studied for its ability to induce apoptosis in cancer cells, particularly targeting:
- Breast Cancer Cells : MCF-7, MDA-MB-231
- Lung Cancer Cells : A549
- Colorectal Cancer Cells : HCT-116
In a study assessing the cytotoxicity of various benzoxazole derivatives, it was found that certain substitutions on the benzoxazole ring enhance activity against these cancer types. The structure–activity relationship (SAR) suggests that electron-donating groups significantly improve efficacy .
Antimicrobial Activity
The antimicrobial potential of the compound was evaluated against both Gram-positive and Gram-negative bacteria. While the overall antibacterial activity was moderate, some derivatives demonstrated selective action against:
- Gram-positive Bacteria : Bacillus subtilis
- Fungi : Candida albicans
The minimal inhibitory concentrations (MIC) for active compounds were notably lower for Pichia pastoris compared to Bacillus subtilis, indicating a potential for antifungal applications as well .
Cytotoxicity Studies
Cytotoxicity assays revealed that while many benzoxazole derivatives show toxicity to both normal and cancer cells, some compounds exhibited preferential toxicity towards cancer cells. This selective cytotoxicity is crucial for developing new anticancer agents with fewer side effects on normal tissues .
Study 1: Structure–Activity Relationship Analysis
A comprehensive study analyzed 41 benzoxazole derivatives, revealing that modifications on the phenyl and benzoxazole rings significantly influence biological activity. Key findings include:
| Compound | Activity Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| Compound 1 | Antibacterial | 50 | Active against Bacillus subtilis |
| Compound 2 | Antifungal | 25 | Active against Candida albicans |
| Compound 3 | Cytotoxicity | 10 | Selective for lung cancer cells |
This study emphasizes the importance of functional group positioning in enhancing biological activity .
Study 2: Efficacy Against Cancer Cell Lines
In vitro studies demonstrated that the compound effectively inhibited growth in various cancer cell lines. The results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HCT-116 | 12 | DNA damage |
These findings suggest that this compound could serve as a lead structure for further development into anticancer therapeutics .
Scientific Research Applications
Biological Applications
Research indicates that (2Z)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits several significant biological activities:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves interaction with specific cellular pathways that regulate growth and apoptosis.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Materials Science Applications
The compound's unique structural features also make it suitable for various applications in materials science:
- Fluorescent Materials :
- Polymeric Composites :
Comparison with Similar Compounds
Structural Analogues with Varying Methoxy Substitutions
Key Observations :
- Methoxy Position : The 2,4,5-trimethoxy substitution (target compound) is less common than 3,4,5-trimethoxy in anticancer chalcones. The latter is prevalent in combretastatin analogues, which disrupt microtubule assembly .
- Electron Effects : Nitro groups (e.g., ) introduce electron-withdrawing effects, enhancing electrophilicity and reactivity compared to methoxy groups.
- Stereochemistry : Z-configuration in the target compound may reduce planarity versus E-isomers, affecting DNA intercalation or tubulin binding .
Analogues with Heterocyclic Modifications
Key Observations :
- Furan-containing analogues (e.g., ) are associated with natural products like xanthohumol, known for anticancer effects .
Physicochemical and Computational Comparisons
Key Observations :
- Increased polar surface area correlates with hydrogen-bonding capacity, possibly enhancing target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
